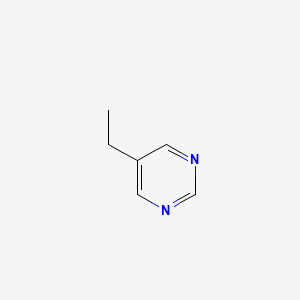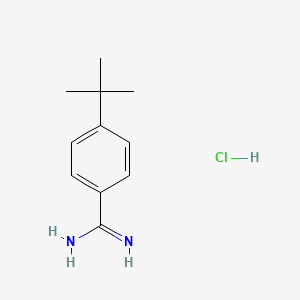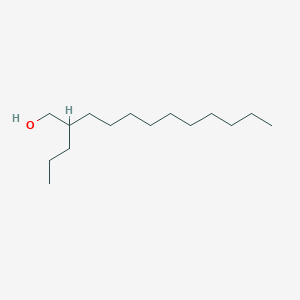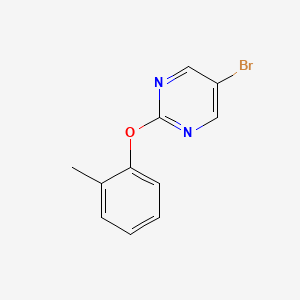
5-Bromo-2-(o-tolyloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(o-tolyloxy)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are key components of nucleic acids. Brominated pyrimidines, in particular, have been studied for their potential use in medicinal chemistry, including antiviral and anticancer applications.
Synthesis Analysis
The synthesis of bromo-pyrimidine analogs often involves multi-step reactions starting from simple pyrimidine derivatives. For instance, a series of 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloro pyrimidine, which was characterized using various analytical techniques . Another study reported the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process with a total yield of 52.8% .
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be characterized using spectroscopic techniques. For example, the crystal and molecular structure of a related compound, (E)-5-(2-bromovinyl-2'-deoxyuridine), was determined using diffractometer reflections and refined by least-squares, revealing conformational features similar to thymidine . Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, along with computational analysis, have been used to study the molecular geometry, vibrational wavenumbers, and electronic properties of 5-bromo-2-hydroxy pyrimidine .
Chemical Reactions Analysis
Bromo-pyrimidine derivatives can undergo various chemical reactions. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 were alkylated to afford N1- and O6-regioisomers, which were then converted to free phosphonic acids . Additionally, a phenoxide leaving group SNAr strategy was employed for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, demonstrating the versatility of bromo-pyrimidine intermediates in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-pyrimidines can be influenced by their substituents. The antiviral activity of various 5-substituted 2,4-diaminopyrimidine derivatives was assessed, with some showing marked inhibition of retrovirus replication in cell culture . The electronic properties, such as the band gap energy of HOMO and LUMO, indicate charge transfer within the molecule, and docking studies can predict the binding orientation, affinity, and activity of the compounds . The novel bromo-pyrimidine analogs synthesized in one study were evaluated for their in vitro cytotoxic activity against various tumor cell lines and for Bcr/Abl tyrosine kinase inhibitory activity, with several compounds showing potent inhibitory effects .
Aplicaciones Científicas De Investigación
Anti-inflammatory Activities
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these studies involve in vitro (test tube or cell culture) and in vivo (animal) experiments to test the anti-inflammatory effects of the pyrimidines .
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationships (SARs) of numerous pyrimidines have been discussed, providing clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Safety And Hazards
The safety data sheet for 5-Bromo-2-(o-tolyloxy)pyrimidine indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental release, dust formation should be avoided, and the chemical should be collected and disposed of in suitable and closed containers .
Propiedades
IUPAC Name |
5-bromo-2-(2-methylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-4-2-3-5-10(8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBRWIXOEUXCIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577381 |
Source


|
| Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(o-tolyloxy)pyrimidine | |
CAS RN |
73267-74-0 |
Source


|
| Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)


![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)

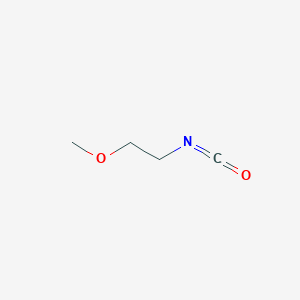

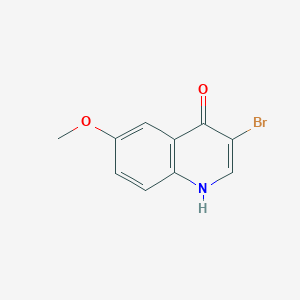
![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)

